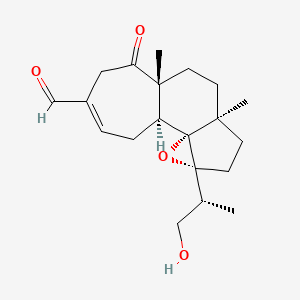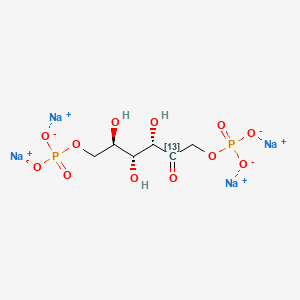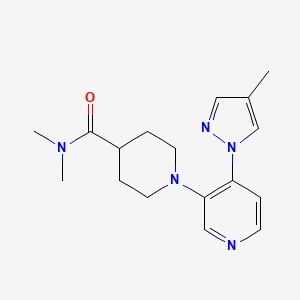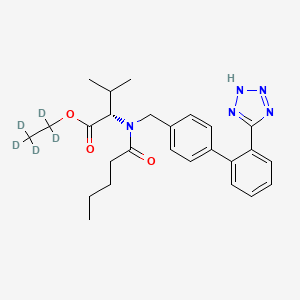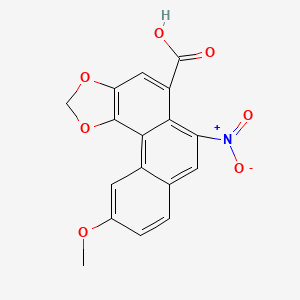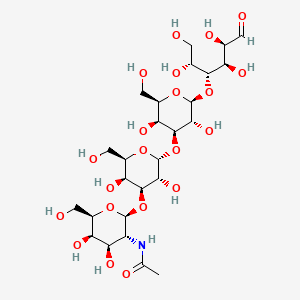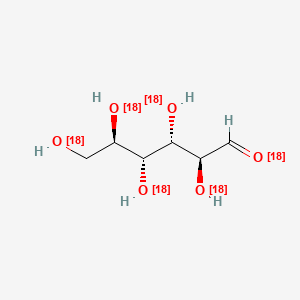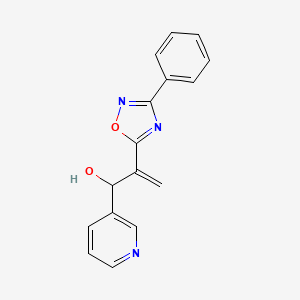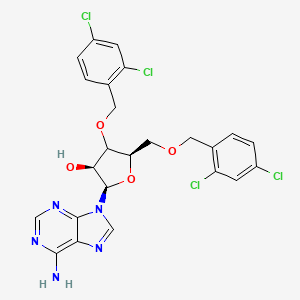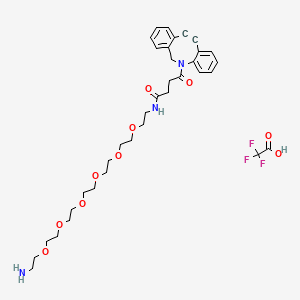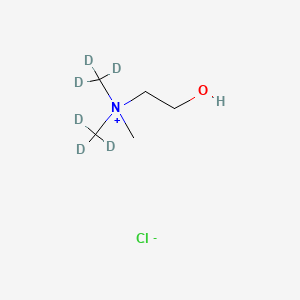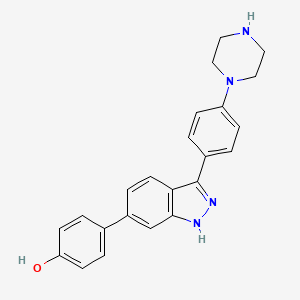
Fgfr2-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fgfr2-IN-2 is a small molecule inhibitor targeting the fibroblast growth factor receptor 2 (FGFR2). FGFR2 is a receptor tyrosine kinase that plays a crucial role in cell differentiation, growth, and angiogenesis. Abnormal FGFR2 signaling is implicated in various cancers, making FGFR2 inhibitors like this compound valuable in cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr2-IN-2 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s inhibitory activity. Common reagents used in these reactions include palladium catalysts, amines, and halogenated compounds .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as crystallization and chromatography. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Fgfr2-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, amines.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of an alcohol group in this compound may yield a ketone or aldehyde, while reduction of a nitro group may produce an amine .
Applications De Recherche Scientifique
Fgfr2-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study FGFR2 signaling pathways and to develop new FGFR2 inhibitors.
Biology: Employed in cell-based assays to investigate the role of FGFR2 in cell proliferation, differentiation, and apoptosis.
Medicine: Investigated as a potential therapeutic agent for cancers with aberrant FGFR2 signaling, such as gastric cancer and cholangiocarcinoma.
Industry: Utilized in drug discovery and development programs to identify and optimize new FGFR2-targeted therapies
Mécanisme D'action
Fgfr2-IN-2 exerts its effects by binding to the ATP-binding site of FGFR2, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling proteins, ultimately blocking the FGFR2-mediated signaling pathways involved in cell proliferation and survival. The inhibition of FGFR2 signaling can lead to reduced tumor growth and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erdafitinib: A pan-FGFR inhibitor targeting FGFR1-4, used in the treatment of urothelial carcinoma.
Futibatinib: An irreversible FGFR1-4 inhibitor with potent antitumor activity against FGFR-deregulated tumors.
Bemarituzumab: A monoclonal antibody targeting FGFR2b, under investigation for gastric and gastroesophageal junction cancers .
Uniqueness of Fgfr2-IN-2
This compound is unique in its selectivity for FGFR2, making it a valuable tool for studying FGFR2-specific signaling pathways. Its high specificity reduces off-target effects, which can be a limitation of broader-spectrum FGFR inhibitors like erdafitinib and futibatinib .
Propriétés
Formule moléculaire |
C23H22N4O |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
4-[3-(4-piperazin-1-ylphenyl)-1H-indazol-6-yl]phenol |
InChI |
InChI=1S/C23H22N4O/c28-20-8-3-16(4-9-20)18-5-10-21-22(15-18)25-26-23(21)17-1-6-19(7-2-17)27-13-11-24-12-14-27/h1-10,15,24,28H,11-14H2,(H,25,26) |
Clé InChI |
OYKIIJTXTXJYKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC=C(C=C2)C3=NNC4=C3C=CC(=C4)C5=CC=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)
